molecular formula C6H18Cl2N2S B13755745 2-((3-Aminopropyl)amino)propanethiol dihydrochloride CAS No. 23831-22-3

2-((3-Aminopropyl)amino)propanethiol dihydrochloride

Cat. No.: B13755745
CAS No.: 23831-22-3
M. Wt: 221.19 g/mol
InChI Key: CPLQLYDHVGNBIJ-UHFFFAOYSA-N
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Description

2-((3-Aminopropyl)amino)propanethiol dihydrochloride is a chemical compound with the molecular formula C6H18Cl2N2S and a molecular weight of 221.192 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride typically involves the reaction of 3-aminopropylamine with 1-chloropropane-2-thiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The process may include additional steps such as crystallization and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminopropyl)amino)propanethiol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Aminopropyl)amino)propanethiol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a radioprotective agent.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity and function. This interaction is crucial for its applications in enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Aminopropyl)amino)propanethiol dihydrochloride is unique due to its dual amino and thiol functionalities, which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications .

Properties

CAS No.

23831-22-3

Molecular Formula

C6H18Cl2N2S

Molecular Weight

221.19 g/mol

IUPAC Name

2-(3-aminopropylamino)propane-1-thiol;dihydrochloride

InChI

InChI=1S/C6H16N2S.2ClH/c1-6(5-9)8-4-2-3-7;;/h6,8-9H,2-5,7H2,1H3;2*1H

InChI Key

CPLQLYDHVGNBIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CS)NCCCN.Cl.Cl

Origin of Product

United States

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